molecular formula C26H20N6O B13985781 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide

4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide

Cat. No.: B13985781
M. Wt: 432.5 g/mol
InChI Key: DMQLGELIOOWMRA-UHFFFAOYSA-N
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Description

4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide is a complex organic compound that belongs to the class of phenylquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline core.

    Introduction of the Pyrimidine Ring: The quinazoline core is then reacted with a pyrimidine derivative, often through a nucleophilic substitution reaction.

    Attachment of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Coupling: The final step involves coupling the quinazoline-pyrimidine intermediate with 4-aminomethylbenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an ion channel inhibitor, particularly in cardiac arrhythmias.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as atrial fibrillation and certain cancers.

Mechanism of Action

The mechanism of action of 4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide involves its interaction with specific molecular targets, such as ion channels and enzymes. For example, it has been identified as a potent inhibitor of the Kv1.5 ion channel, which plays a crucial role in cardiac electrophysiology. By inhibiting this channel, the compound can modulate cardiac rhythm and potentially treat arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine: Another phenylquinazoline derivative with similar ion channel inhibitory properties.

    Imatinib: A well-known tyrosine kinase inhibitor with a similar quinazoline core structure.

Uniqueness

4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels and enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

IUPAC Name

4-[[(5-phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide

InChI

InChI=1S/C26H20N6O/c27-24(33)19-11-9-17(10-12-19)13-30-26-23-21(18-5-2-1-3-6-18)7-4-8-22(23)31-25(32-26)20-14-28-16-29-15-20/h1-12,14-16H,13H2,(H2,27,33)(H,30,31,32)

InChI Key

DMQLGELIOOWMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=C(C=C4)C(=O)N)C5=CN=CN=C5

Origin of Product

United States

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